molecular formula C14H10Cl2N2O4 B5811395 N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide

N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B5811395
M. Wt: 341.1 g/mol
InChI Key: YVLCIOGBIVILJZ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a chlorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:

    Acylation: The formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of bacteria through interaction with bacterial enzymes or cell membranes. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)ethanamide
  • N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)propionamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(2-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-10-6-5-9(7-12(10)18(20)21)17-14(19)8-22-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLCIOGBIVILJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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